molecular formula C12H15ClN2O3 B5033915 N-(2-chloro-5-nitrophenyl)-2-methylpentanamide

N-(2-chloro-5-nitrophenyl)-2-methylpentanamide

Cat. No.: B5033915
M. Wt: 270.71 g/mol
InChI Key: WFIDQERFJAORPY-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-methylpentanamide: is a chemical compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a 2-methylpentanamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-nitrophenyl)-2-methylpentanamide typically involves the following steps:

    Nitration: The starting material, 2-chlorophenylamine, undergoes nitration to introduce the nitro group at the 5-position, forming 2-chloro-5-nitrophenylamine.

    Acylation: The nitrated compound is then acylated with 2-methylpentanoyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(2-chloro-5-nitrophenyl)-2-methylpentanamide can undergo reduction to form the corresponding amine.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can also undergo oxidation reactions, particularly at the amide moiety, leading to the formation of various oxidized products.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

    Reduction: Formation of N-(2-chloro-5-aminophenyl)-2-methylpentanamide.

    Substitution: Formation of N-(2-substituted-5-nitrophenyl)-2-methylpentanamide.

    Oxidation: Formation of oxidized derivatives of the amide group.

Scientific Research Applications

Chemistry: N-(2-chloro-5-nitrophenyl)-2-methylpentanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro and chloro groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • N-(2-chloro-5-nitrophenyl)-2-methylbenzamide
  • 2-chloro-5-nitrophenyl isothiocyanate
  • N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide

Comparison: N-(2-chloro-5-nitrophenyl)-2-methylpentanamide is unique due to the presence of the 2-methylpentanamide moiety, which imparts distinct physicochemical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-3-4-8(2)12(16)14-11-7-9(15(17)18)5-6-10(11)13/h5-8H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIDQERFJAORPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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